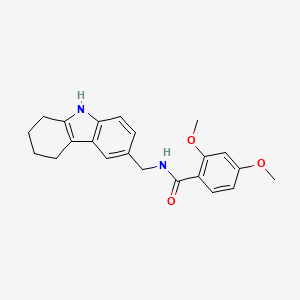

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of carbazole, which is a tricyclic compound containing a pyrrole ring fused on either side to a benzene ring . The specific compound you’re asking about has additional functional groups, including dimethoxy groups and a benzamide group, which could significantly alter its properties and behavior.

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions depending on the nature of the selected reactant . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1 H -1-benzazonine-2,7-dione .Wissenschaftliche Forschungsanwendungen

- The compound’s photophysical properties make it suitable as a fluorescent probe. Researchers have explored its interactions with model transport proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA) . These studies utilize steady-state and time-resolved fluorescence techniques to monitor binding interactions and assess the degree of restrictions imposed by the microenvironments of serum albumins.

- Serum albumins play a crucial role in drug transport and solubility enhancement. Investigating the interaction of this compound with albumin proteins provides insights into drug delivery mechanisms and bioavailability .

- The compound’s ability to enhance the solubility of hydrophobic drugs in blood plasma contributes to its potential as a carrier for therapeutic agents .

- Some studies suggest that this compound may enhance the body’s anti-stress response, particularly in cases of oxidative stress, temperature fluctuations, and nutritional imbalances .

- Improved fur quality, glossy coat appearance, and overall health have been observed in animals treated with this compound .

- Researchers have investigated the photophysical behavior of this compound in solution. Its fluorescence properties, including steady-state emission and lifetime, provide valuable information for spectroscopic studies .

- Laser flash-photolysis experiments have been conducted to explore triplet excited state interactions between the compound and albumin proteins .

- Although not directly related to the compound’s structure, it’s worth noting that certain carbazole derivatives exhibit phosphodiesterase inhibition activity . Further research could explore this aspect.

Fluorescent Probes and Imaging Agents

Biological Studies and Drug Delivery

Antioxidant and Anti-Stress Properties

Photophysics and Spectroscopic Studies

Phosphodiesterase Inhibition

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-15-8-9-17(21(12-15)27-2)22(25)23-13-14-7-10-20-18(11-14)16-5-3-4-6-19(16)24-20/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKIHNWMAKEVPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2360496.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)

![3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2360500.png)

![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)

![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)

![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)